7-Methoxy-3H-1,2,3-benzotriazin-4-one
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Overview
Description
7-Methoxy-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol It is a derivative of benzotriazine and is known for its unique structural properties, which include a methoxy group attached to the benzene ring and a triazinone core
Preparation Methods
The synthesis of 7-Methoxy-3H-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the treatment of a suitable aminobenzamide with nitrous acid, leading to the formation of the triazinone ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures and the use of specific catalysts.
Chemical Reactions Analysis
7-Methoxy-3H-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the triazinone ring, potentially leading to the formation of amine derivatives.
Common reagents used in these reactions include nitrous acid for cyclization, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-3H-1,2,3-benzotriazin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methoxy-3H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
7-Methoxy-3H-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:
1,2,3-Benzotriazin-4(3H)-one: This compound lacks the methoxy group and has different reactivity and applications.
4-Hydroxy-1,2,3-benzotriazine: This derivative has a hydroxyl group instead of a methoxy group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methoxy-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-5-2-3-6-7(4-5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) |
InChI Key |
SBLDECLVHMZAPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NN=N2 |
Origin of Product |
United States |
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